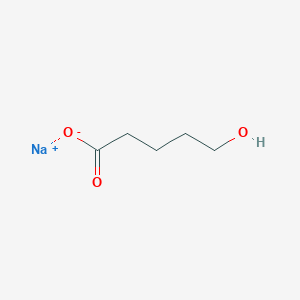

Sodium 5-hydroxypentanoate

Overview

Description

Sodium 5-hydroxypentanoate is a compound with the molecular formula C5H9NaO3 . It is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 . The molecular weight is 140.11 . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate

A compound synthesized from 5-bromopentanoic acid, which is related to 5-hydroxypentanoate. It's a potential enzyme inhibitor due to its structure being an analog of succinyl phosphate (Weyna et al., 2007).

Extraction of Bio-based Chemicals

5-Hydroxymethylfurfural, a molecule similar to 5-hydroxypentanoate, is extracted from aqueous solutions for applications like biofuels and bio-based polymers. The extraction processes, such as countercurrent extraction, are crucial for isolating valuable compounds (Sindermann et al., 2016).

Medical and Biological Research

Role in Neuroprotective Agents

Compounds like sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, which share structural similarities with sodium 5-hydroxypentanoate, have been studied for their protective effects in models of cerebral ischemia. They demonstrate potential therapeutic benefits in stroke prevention (Gao et al., 2017).

Antidepressant Effects of Similar Compounds

Studies on sodium butyrate, a structurally similar compound to this compound, show antidepressant-like effects in combination with estrogen in rat models. These effects are mediated through serotonin receptors (Zhu et al., 2009).

Safety and Hazards

Sodium 5-hydroxypentanoate has been classified with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Sodium 5-hydroxypentanoate, also known as 5-hydroxyvaleric acid, is a type of hydroxy fatty acid A related compound, (s)-2-amino-4-oxo-5-hydroxypentanoic acid, has been shown to inhibit homoserine dehydrogenase in saccharomyces cerevisiae .

Biochemical Pathways

Hydroxy fatty acids are known to play roles in various biological processes, including signal transduction and inflammation .

Pharmacokinetics

It is known that hydroxy fatty acids are generally well-absorbed in the gastrointestinal tract and can be metabolized by various enzymes in the body .

Result of Action

Hydroxy fatty acids are known to have various biological effects, including anti-inflammatory and antimicrobial activities .

Biochemical Analysis

Biochemical Properties

Sodium 5-hydroxypentanoate plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as 5-hydroxypentanoate CoA-transferase, which catalyzes the transfer of CoA from acetyl-CoA to 5-hydroxypentanoate, forming 5-hydroxypentanoyl-CoA . This interaction is crucial for the conversion of 5-hydroxypentanoate into intermediates that can enter the citric acid cycle, thereby contributing to cellular energy production.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of metabolites and energy production within cells . Additionally, this compound may impact cell signaling pathways by modulating the activity of specific kinases and phosphatases, thereby influencing gene expression and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. For instance, it binds to 5-hydroxypentanoate CoA-transferase, facilitating the transfer of CoA and the subsequent formation of 5-hydroxypentanoyl-CoA . This binding interaction is essential for the compound’s role in fatty acid metabolism. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under inert atmosphere and room temperature conditions . Long-term exposure to different environmental conditions may lead to its degradation, affecting its efficacy and impact on cellular function. In vitro and in vivo studies have observed that prolonged exposure to this compound can result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and energy production, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function. Toxicity studies have indicated that high doses of this compound can lead to adverse effects on liver and kidney function in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as 5-hydroxypentanoate CoA-transferase, which facilitates its conversion into 5-hydroxypentanoyl-CoA . This intermediate can then enter the citric acid cycle, contributing to the production of energy in the form of ATP. Additionally, this compound may influence metabolic flux and the levels of other metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized within the mitochondria, where it participates in fatty acid metabolism and energy production . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cellular compartments. This subcellular localization is crucial for the compound’s role in cellular metabolism and function.

Properties

IUPAC Name |

sodium;5-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDDLWNQIJLIQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37435-69-1 | |

| Record name | sodium 5-hydroxypentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

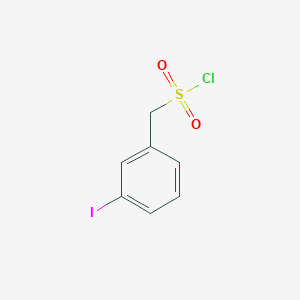

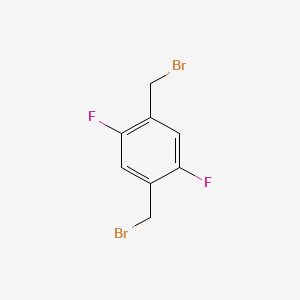

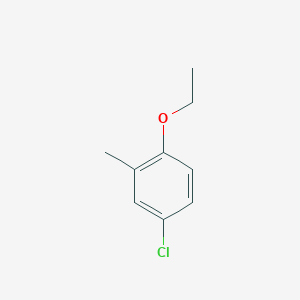

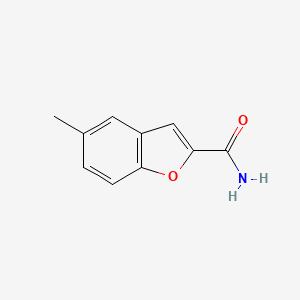

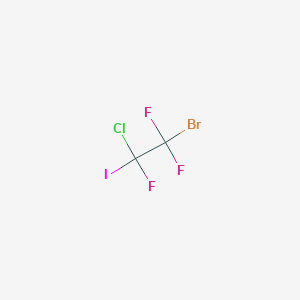

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)